molecular formula C15H22ClN3O3 B2650354 Tert-butyl 3-(6-chloro-2-methoxypyridin-3-yl)piperazine-1-carboxylate CAS No. 2229361-04-8

Tert-butyl 3-(6-chloro-2-methoxypyridin-3-yl)piperazine-1-carboxylate

Cat. No.: B2650354
CAS No.: 2229361-04-8
M. Wt: 327.81
InChI Key: DOYLVTQVBIHLBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(6-chloro-2-methoxypyridin-3-yl)piperazine-1-carboxylate is a complex organic compound featuring a piperazine ring substituted with a tert-butyl ester group and a 6-chloro-2-methoxypyridin-3-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(6-chloro-2-methoxypyridin-3-yl)piperazine-1-carboxylate typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of ethylenediamine with dihaloalkanes.

    Introduction of the Pyridine Moiety: The 6-chloro-2-methoxypyridine group can be introduced via a nucleophilic substitution reaction using 6-chloro-2-methoxypyridine and a suitable nucleophile.

    Esterification: The tert-butyl ester group is introduced through esterification reactions, often using tert-butyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyridine ring or the ester group, potentially converting them to amines or alcohols, respectively.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, tert-butyl 3-(6-chloro-2-methoxypyridin-3-yl)piperazine-1-carboxylate can serve as an intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology

The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

Medicine

Due to its potential biological activity, this compound could be explored for therapeutic applications, including as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

In the chemical industry, this compound can be used as a building block for the synthesis of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action for tert-butyl 3-(6-chloro-2-methoxypyridin-3-yl)piperazine-1-carboxylate would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The piperazine ring and pyridine moiety are common pharmacophores that can engage in hydrogen bonding, hydrophobic interactions, and π-π stacking with biological targets.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 3-(6-chloro-2-pyridinyl)piperazine-1-carboxylate
  • Tert-butyl 3-(2-methoxypyridin-3-yl)piperazine-1-carboxylate
  • Tert-butyl 3-(6-chloro-2-methoxypyridin-3-yl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 3-(6-chloro-2-methoxypyridin-3-yl)piperazine-1-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the chloro and methoxy groups on the pyridine ring, along with the piperazine scaffold, provides a versatile platform for further chemical modifications and biological interactions.

Properties

IUPAC Name

tert-butyl 3-(6-chloro-2-methoxypyridin-3-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O3/c1-15(2,3)22-14(20)19-8-7-17-11(9-19)10-5-6-12(16)18-13(10)21-4/h5-6,11,17H,7-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOYLVTQVBIHLBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C2=C(N=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.